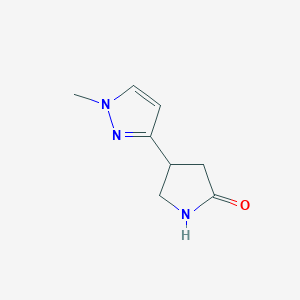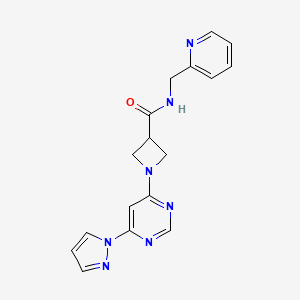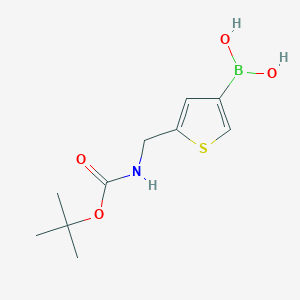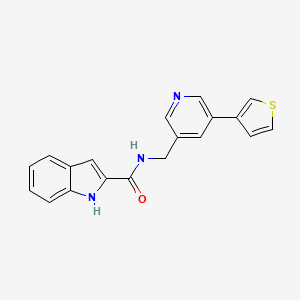
4-(1-Methylpyrazol-3-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(1-Methylpyrazol-3-yl)pyrrolidin-2-one” is a chemical compound that belongs to the class of nitrogen heterocycles . It is a derivative of pyrrolidine, a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be influenced by the pyrrolidine ring and its derivatives . The influence of steric factors on biological activity is also investigated, along with the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . It has a molecular weight of 165.19 . The InChI code is 1S/C8H11N3O/c1-11-3-2-7(10-11)6-4-8(12)9-5-6/h2-3,6H,4-5H2,1H3,(H,9,12) .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Luminescent Properties
Derivatives of pyrazolylpyridine ligands, related to 4-(1-Methylpyrazol-3-yl)pyrrolidin-2-one, have been employed in coordination chemistry, particularly due to their versatile bonding and luminescent properties. These compounds have been used to synthesize complexes with luminescent lanthanide ions, which are applicable in biological sensing. Iron complexes derived from these ligands exhibit unusual thermal and photochemical spin-state transitions, highlighting their potential in material science and molecular devices (Halcrow, 2005).
Pharmaceutical Applications and Drug Design
The structure of this compound suggests potential in drug design, similar to PF-04447943, a selective brain penetrant PDE9A inhibitor developed for cognitive disorders. This compound, featuring a pyrrolidinyl substituent, demonstrates the importance of such motifs in enhancing selectivity and pharmacokinetic properties for central nervous system targets. It shows promise in elevating cGMP levels in the brain, offering insights into the therapeutic manipulation of cGMP signaling pathways (Verhoest et al., 2012).
Wirkmechanismus
While the specific mechanism of action for “4-(1-Methylpyrazol-3-yl)pyrrolidin-2-one” is not mentioned in the retrieved papers, it is noted that pyrrolidine derivatives have shown considerable affinity to serotonin 5-HT1A and α1-adrenergic receptors . This suggests that the decrease in susceptibility to seizures induced by these derivatives could be related to their significant affinity to these receptors .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(1-methylpyrazol-3-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11-3-2-7(10-11)6-4-8(12)9-5-6/h2-3,6H,4-5H2,1H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAVZGYXNCXLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1860395-74-9 |
Source


|
| Record name | 4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]isoleucine](/img/structure/B2838886.png)
![N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)



![1-{[(6-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2838892.png)

![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2838895.png)



![2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2838900.png)

